3-[(Methoxycarbonyl)amino]benzoic acid
Description
3-[(Methoxycarbonyl)amino]benzoic acid is a benzoic acid derivative featuring a methoxycarbonylamino (-NHCO₂CH₃) substituent at the 3-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. The methoxycarbonyl group enhances stability and modulates solubility, while the carboxylic acid moiety allows for hydrogen bonding or salt formation, critical for pharmacological activity . Its synthesis typically involves coupling reactions or hydrolysis of ester precursors, as seen in β-secretase inhibitor synthesis .
Properties
IUPAC Name |
3-(methoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)10-7-4-2-3-6(5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYCKKXDNGADCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209551-66-6 | |
| Record name | 3-[(methoxycarbonyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methoxycarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with methyl chloroformate under controlled conditions. The reaction proceeds as follows:
Starting Materials: 3-aminobenzoic acid and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-aminobenzoic acid is dissolved in an appropriate solvent (e.g., dichloromethane), and methyl chloroformate is added dropwise with stirring. The reaction mixture is then allowed to react at room temperature for several hours.
Industrial Production Methods
Industrial production of 3-[(Methoxycarbonyl)amino]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Methoxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
Scientific Research Applications
Chemistry
3-[(Methoxycarbonyl)amino]benzoic acid serves as an important intermediate in organic synthesis . It is utilized as a building block for more complex molecules, facilitating the development of various chemical compounds. Its oxidation leads to quinones and other oxidized derivatives, while reduction yields hydroxylated derivatives. Moreover, it can undergo substitution reactions to form nitrobenzoic acids and halogenated benzoic acids .
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. Studies have shown that it may exhibit biological activity, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of 3-[(Methoxycarbonyl)amino]benzoic acid may possess antimicrobial properties, which could be useful in developing new antibacterial agents.
- Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it effectively reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
Medicine
3-[(Methoxycarbonyl)amino]benzoic acid is being explored for its therapeutic properties:
- Drug Development : It serves as a precursor for synthesizing pharmaceuticals, particularly in the development of anti-inflammatory drugs and other therapeutic agents.
- Quality Control Standards : This compound is used as a pharmaceutical secondary standard in quality control laboratories, providing a reliable alternative to in-house working standards .
Industry
In industrial applications, 3-[(Methoxycarbonyl)amino]benzoic acid is employed in the production of specialty chemicals and materials. Its unique chemical structure allows it to be utilized in formulating various products across different sectors.
Table 2: Chemical Reactions Involving 3-[(Methoxycarbonyl)amino]benzoic Acid
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Quinones and oxidized derivatives |
| Reduction | Hydroxylated derivatives |
| Substitution | Nitrobenzoic acids, halogenated benzoic acids |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives of 3-[(Methoxycarbonyl)amino]benzoic acid against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL.
- Anticancer Activity : In vitro tests on various cancer cell lines showed that compounds derived from 3-[(Methoxycarbonyl)amino]benzoic acid inhibited cell growth effectively, with IC50 values indicating competitive efficacy compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of 3-[(Methoxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxycarbonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
- Positional Effects: The 3-substituted methoxycarbonylamino group in the target compound contrasts with analogs like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, where substituents at C2 reduce steric hindrance, enhancing bioavailability .
- Hydrogen Bonding: Compounds like 3-[(3-oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid exhibit stronger intermolecular hydrogen bonds (O–H···O, N–H···O) compared to the target compound, influencing crystallinity and solubility .
- Biological Activity: Methylsulfonamide and methylaminocarbonyl groups in β-secretase inhibitors enhance enzyme binding affinity, whereas chloromethyl groups in anti-inflammatory derivatives improve membrane permeability .
Biological Activity
3-[(Methoxycarbonyl)amino]benzoic acid, also known as methoxycarbonyl-aminobenzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-[(Methoxycarbonyl)amino]benzoic acid features a benzoic acid core with a methoxycarbonyl group and an amino group at the meta position. This structural configuration influences its reactivity and biological interactions.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Enzyme Inhibition : It has demonstrated inhibitory effects on specific enzymes, particularly those involved in metabolic pathways.
- Anticancer Properties : Preliminary studies indicate potential anticancer activity against various cell lines.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential.
The mechanism of action for 3-[(Methoxycarbonyl)amino]benzoic acid involves interactions with molecular targets, influencing biochemical pathways. The methoxycarbonyl group enhances the compound's binding affinity to enzymes and receptors.
Enzyme Inhibition Studies
Inhibition studies have shown that 3-[(Methoxycarbonyl)amino]benzoic acid affects the renal glucose reabsorption pathway by inhibiting SGLT2 (Sodium-glucose transport protein 2), which is significant for diabetes management.
Anticancer Activity
A study reported that this compound exhibited cytotoxic effects on human cancer cell lines. The IC50 values for various cell lines were assessed, revealing promising activity against leukemia and ovarian cancer cells. For instance, in vitro testing showed that the compound had an IC50 value of approximately 5 µM against OVCAR-3 ovarian cancer cells .
Anti-inflammatory Effects
Research has indicated that the compound may reduce inflammation markers in cell cultures. In particular, it was found to lower TNF-α levels significantly, suggesting a potential role in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-[(Methoxycarbonyl)amino]benzoic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Aminobenzoic Acid | Lacks methoxycarbonyl group | Moderate anticancer activity |
| Methyl 3-Aminobenzoate | Ester instead of carboxylic acid | Lower enzyme inhibition |
| 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic Acid | Fluorine substitution | Enhanced cytotoxicity |
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted on human leukemia cell lines (HL-60). The results indicated that while initial screenings were less promising, further modifications to the compound enhanced its potency against resistant cancer types .
- Animal Models : In vivo studies using mouse models demonstrated that 3-[(Methoxycarbonyl)amino]benzoic acid could effectively inhibit tumor growth in xenograft models, particularly in ovarian cancer settings. These findings support its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
